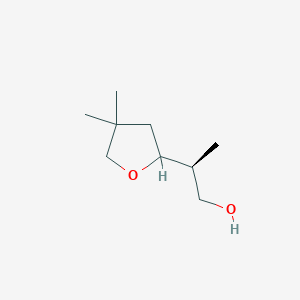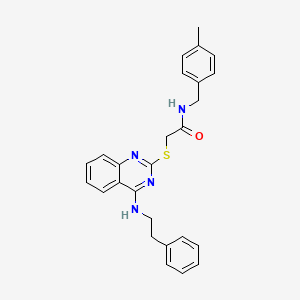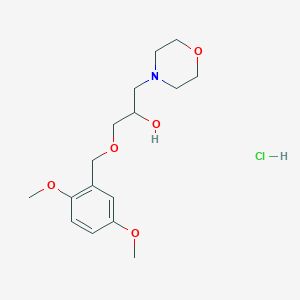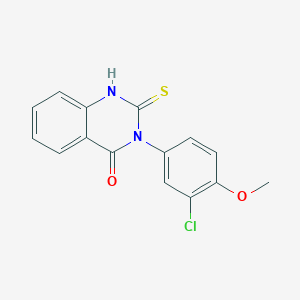
(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol, also known as DMPA, is a chiral alcohol that has been extensively used in various scientific research studies. DMPA is a versatile compound that can be synthesized using different methods, and it has been found to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol is not well understood, but it is believed to involve the interaction of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol with enzymes and receptors in the body. (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has also been found to interact with certain receptors, such as the GABA-A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has been found to have a wide range of biochemical and physiological effects, including antifungal, antiviral, and antitumor activities. (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has also been found to have neuroprotective effects, which may be due to its ability to inhibit the activity of acetylcholinesterase. (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has also been found to have anti-inflammatory effects, which may be due to its ability to inhibit the production of inflammatory cytokines.
实验室实验的优点和局限性
(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has several advantages for use in lab experiments, including its high enantioselectivity, its versatility as a chiral building block, and its ability to inhibit the activity of certain enzymes and receptors. However, (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol also has some limitations, including its high cost and the difficulty in synthesizing large quantities of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol.
未来方向
There are several future directions for the use of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol in scientific research, including the development of new synthetic methods for the production of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol and its derivatives, the use of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol as a chiral ligand in asymmetric catalysis, and the investigation of the mechanism of action of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol in the body. Additionally, the use of (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol in drug discovery and the development of new therapeutic agents is an area of active research.
合成方法
(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol can be synthesized using different methods, including the Sharpless asymmetric epoxidation method, the Corey-Bakshi-Shibata (CBS) reduction method, and the Evans aldol reaction. The Sharpless asymmetric epoxidation method involves the use of a chiral catalyst, tert-butyl hydroperoxide, and a co-catalyst, such as titanium isopropoxide, to produce (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol with high enantioselectivity. The CBS reduction method involves the use of a chiral reducing agent, such as (S)-2-phenyl-2-propanol, to reduce the ketone group of 4,4-dimethyloxolan-2-one to produce (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol. The Evans aldol reaction involves the use of a chiral auxiliary, such as (S)-proline, to catalyze the reaction between 4,4-dimethyloxolan-2-one and formaldehyde to produce (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol.
科学研究应用
(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has been extensively used in various scientific research studies, including drug discovery, asymmetric synthesis, and organic chemistry. (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has been found to be a useful chiral building block for the synthesis of various compounds, including natural products and pharmaceuticals. (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has also been used as a chiral ligand in asymmetric catalysis, which has led to the development of new synthetic methods for the production of chiral compounds.
属性
IUPAC Name |
(2S)-2-(4,4-dimethyloxolan-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-7(5-10)8-4-9(2,3)6-11-8/h7-8,10H,4-6H2,1-3H3/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYFEBKQYGAFMI-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CC(CO1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CC(CO1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2769705.png)



![N-(2-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2769711.png)
![N-benzyl-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2769714.png)
![Methyl 2-[2-(2-methylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2769715.png)

![2,3,4-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2769717.png)
![3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2769718.png)


![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2769722.png)
![ethyl 2-(3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2769723.png)